molecular formula C17H15N3O2S B3731065 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide

Cat. No. B3731065
M. Wt: 325.4 g/mol
InChI Key: KZYOIHRUBBQONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide, also known as HNHA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide works by binding to the active site of DHODH and inhibiting its activity. This leads to a decrease in pyrimidine nucleotide production, which can have a range of downstream effects on cellular processes. In cancer cells, for example, inhibition of DHODH can lead to cell cycle arrest and apoptosis, while in immune cells it can reduce inflammation and autoimmunity.
Biochemical and physiological effects:
Studies have shown that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide can have a range of biochemical and physiological effects, depending on the specific application and cellular context. In cancer cells, for example, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been shown to induce apoptosis, inhibit proliferation, and reduce tumor growth in animal models. In immune cells, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been shown to reduce inflammation and cytokine production, potentially making it useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide as a research tool is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation is that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide, including:
1. Further exploration of its potential therapeutic applications in cancer, autoimmune disorders, and viral infections.
2. Development of new analogs with improved potency and selectivity for DHODH.
3. Investigation of its potential use in combination with other drugs or therapies to enhance efficacy.
4. Studies exploring the effects of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide on other cellular processes beyond DHODH inhibition.
In conclusion, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide is a promising chemical compound with potential applications in a range of scientific research fields. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an interesting topic for further exploration.

Scientific Research Applications

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme involved in the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH has been shown to have potential therapeutic benefits in a range of diseases, including cancer, autoimmune disorders, and viral infections.

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-8-15(21)20-17(18-11)23-10-16(22)19-14-7-6-12-4-2-3-5-13(12)9-14/h2-9H,10H2,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYOIHRUBBQONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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